Sodium 3-(oxetan-2-yl)propanoate
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Overview
Description
Sodium 3-(oxetan-2-yl)propanoate: is a chemical compound with the molecular formula C₆H₉NaO₃ It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(oxetan-2-yl)propanoate typically involves the formation of the oxetane ring followed by the introduction of the sodium propanoate moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(oxetan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxetane ring or the propanoate group.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Sodium 3-(oxetan-2-yl)propanoate is used as a building block in organic synthesis. Its unique oxetane ring structure makes it valuable for the synthesis of complex molecules and as a precursor for various chemical reactions .
Biology and Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential biological activities. The oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability .
Industry: The compound can be used in the development of new materials and polymers. Its reactivity allows for the creation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-(oxetan-2-yl)propanoate involves its ability to undergo ring-opening reactions. The oxetane ring is strained, making it susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the ring-opening leads to the formation of reactive intermediates that can participate in further reactions .
Comparison with Similar Compounds
Oxetane: The parent compound with a simple oxetane ring.
Oxetan-3-one: A derivative with a ketone group on the oxetane ring.
2-Methyleneoxetane: A compound with a methylene group attached to the oxetane ring.
Uniqueness: Sodium 3-(oxetan-2-yl)propanoate is unique due to the presence of both the oxetane ring and the sodium propanoate group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
sodium;3-(oxetan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVHRWSULNDRG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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